molecular formula C13H17BrN2O2 B131747 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide CAS No. 84163-17-7

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide

Cat. No. B131747
CAS RN: 84163-17-7
M. Wt: 313.19 g/mol
InChI Key: PPLJSLRWXLGBJS-UHFFFAOYSA-N
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Patent
US04355037

Procedure details

To 30 ml of a saturated solution of hydrogen bromide and acetic acid was added, with stirring, 0.88 g of 4-(6-methoxy-1,2-benzisoxazol-3-yl)-1-piperidine carboxylic acid phenylmethyl ester. The reaction was stirred at ambient temperature for 55 min. The resultant solid was collected, washed with ether and dried to yield 0.5 g (79.8%) of product. Recrystallization from methanol gave the analytical sample, mp 258°-260°.
[Compound]
Name
saturated solution
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
79.8%

Identifiers

REACTION_CXSMILES
[BrH:1].C1(COC([N:12]2[CH2:17][CH2:16][CH:15]([C:18]3[C:22]4[CH:23]=[CH:24][C:25]([O:27][CH3:28])=[CH:26][C:21]=4[O:20][N:19]=3)[CH2:14][CH2:13]2)=O)C=CC=CC=1>C(O)(=O)C>[BrH:1].[CH3:28][O:27][C:25]1[CH:24]=[CH:23][C:22]2[C:18]([CH:15]3[CH2:14][CH2:13][NH:12][CH2:17][CH2:16]3)=[N:19][O:20][C:21]=2[CH:26]=1 |f:3.4|

Inputs

Step One
Name
saturated solution
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)C1=NOC2=C1C=CC(=C2)OC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 55 min
Duration
55 min
CUSTOM
Type
CUSTOM
Details
The resultant solid was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Br.COC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.